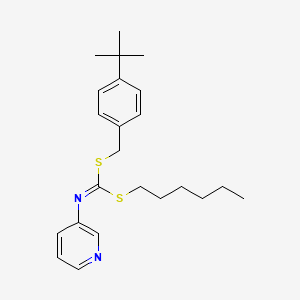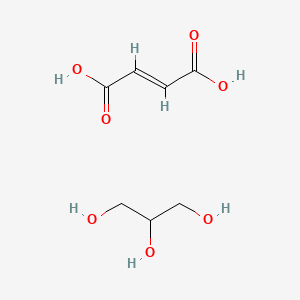
(E)-but-2-enedioic acid;propane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;propane-1,2,3-triol is a compound that combines the properties of both (E)-but-2-enedioic acid and propane-1,2,3-triol. (E)-but-2-enedioic acid, also known as fumaric acid, is an unsaturated dicarboxylic acid, while propane-1,2,3-triol, commonly known as glycerol, is a simple polyol compound. This combination results in a compound with unique chemical and physical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;propane-1,2,3-triol can be achieved through esterification reactions. One common method involves the reaction of (E)-but-2-enedioic acid with propane-1,2,3-triol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler alcohols or acids.
Substitution: The hydroxyl groups in propane-1,2,3-triol can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary or secondary alcohols.
Substitution: Products may include halogenated derivatives of the original compound.
Scientific Research Applications
(E)-but-2-enedioic acid;propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;propane-1,2,3-triol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, influencing the activity of these enzymes and altering metabolic pathways. Additionally, its chemical structure allows it to participate in various chemical reactions, contributing to its diverse range of applications.
Comparison with Similar Compounds
Similar Compounds
Malic Acid: Another dicarboxylic acid with similar properties to (E)-but-2-enedioic acid.
Glyceric Acid: A compound similar to propane-1,2,3-triol but with an additional carboxyl group.
Uniqueness
(E)-but-2-enedioic acid;propane-1,2,3-triol is unique due to its combination of an unsaturated dicarboxylic acid and a polyol. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
52007-78-0 |
|---|---|
Molecular Formula |
C7H12O7 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C4H4O4.C3H8O3/c5-3(6)1-2-4(7)8;4-1-3(6)2-5/h1-2H,(H,5,6)(H,7,8);3-6H,1-2H2/b2-1+; |
InChI Key |
VIAMIUDTTIDZCA-TYYBGVCCSA-N |
Isomeric SMILES |
C(C(CO)O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C(C(CO)O)O.C(=CC(=O)O)C(=O)O |
Related CAS |
52007-78-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


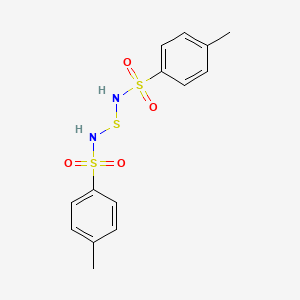
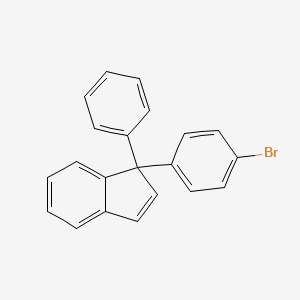
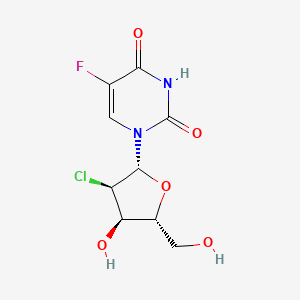

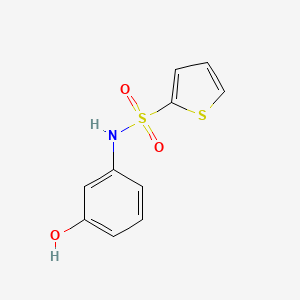
![11-Methyl-4b,5,6,7,8,9,9a,10-octahydro-6,9-epiminobenzo[a]azulen-10-ol](/img/structure/B14646718.png)
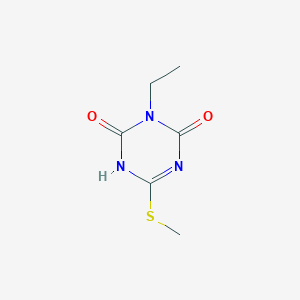
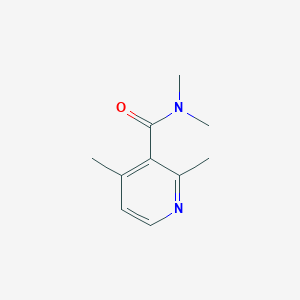
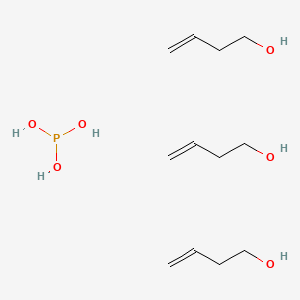
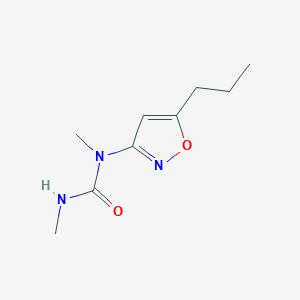
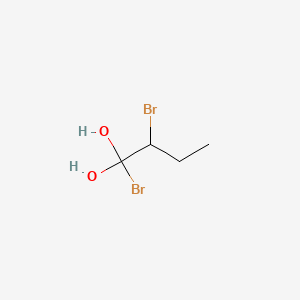

![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
